molecular formula C15H17N3O7S2 B601306 (6R,7S)-3-(acétyloxymethyl)-7-[[2-(cyanométhylsulfanyl)acétyl]amino]-7-méthoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-acide carboxylique CAS No. 56796-16-8

(6R,7S)-3-(acétyloxymethyl)-7-[[2-(cyanométhylsulfanyl)acétyl]amino]-7-méthoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-acide carboxylique

Numéro de catalogue: B601306
Numéro CAS: 56796-16-8
Poids moléculaire: 415.45
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-[[[(cyanomethyl)thio]acetyl]amino]-7-Methoxy Cephalosporanic Acid is an metabolite of Cefmetazole, an semi-synthetic antibiotic derived from Cephamycin. 7-[[[(cyanomethyl)thio]acetyl]amino]-7-Methoxy Cephalosporanic Acid have also shown bactericidal activity in various studies.

Applications De Recherche Scientifique

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for further research and development in the pharmaceutical field:

  • Antibacterial Activity : Preliminary studies indicate that this compound has promising antibacterial properties against various strains of bacteria. Its mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics .
  • Antimicrobial Spectrum : The compound shows efficacy against both Gram-positive and Gram-negative bacteria, which broadens its potential application as a broad-spectrum antibiotic .
  • Resistance Mechanism : Understanding the resistance mechanisms that bacteria develop against such compounds is crucial for their effective application. Research indicates that modifications in the compound's structure could enhance its resistance to β-lactamase enzymes produced by resistant bacterial strains .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Clinical Trials : Initial clinical trials have demonstrated its potential in treating infections caused by resistant bacterial strains. These trials focus on dosage optimization and assessing safety profiles in human subjects.
  • Comparative Studies : Comparative studies with existing antibiotics have shown that this compound may offer advantages in terms of efficacy and reduced side effects, making it a candidate for further development as a therapeutic agent.
  • Mechanistic Studies : Investigations into its mode of action reveal insights into how modifications to its chemical structure can enhance antibacterial activity or reduce toxicity, guiding future drug design efforts.

Mécanisme D'action

Target of Action

The primary targets of this compound, also known as Cefmetazole Impurity 8, are the penicillin-binding proteins (PBPs) found in bacterial cell walls . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria .

Mode of Action

The bactericidal activity of Cefmetazole Impurity 8 results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, the compound prevents the normal synthesis of the bacterial cell wall, leading to a weakened cell wall and eventually causing the bacterial cell to burst and die .

Pharmacokinetics

The pharmacokinetic properties of Cefmetazole Impurity 8 are such that it can be administered parenterally (intravenously or intramuscularly) 2-3 times daily for the treatment of infection . The optimal dosage of Cefmetazole Impurity 8 varies depending on the patient’s creatinine clearance rate . The compound’s pharmacokinetic/pharmacodynamic targets were found to be 70% T > MIC, which is suggestive of bactericidal activity .

Action Environment

The action of Cefmetazole Impurity 8 can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s action, efficacy, and stability . Furthermore, the compound’s effectiveness can also be influenced by the specific strain of bacteria it is acting upon, as well as the patient’s overall health status and immune response .

Activité Biologique

The compound (6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with potential therapeutic applications. Its structural features suggest significant biological activity, particularly in the realm of antimicrobial and analgesic properties. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N3O6S2, with a molecular weight of 373.405 g/mol. The structure includes a bicyclic core, which is characteristic of several biologically active compounds.

Key Structural Features:

  • Bicyclic Framework : The 1-azabicyclo[4.2.0]octane structure is known for its role in various pharmacologically active compounds.
  • Functional Groups : The presence of methoxy, acetyl, and cyanomethylsulfanyl groups enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit substantial antimicrobial properties. The thiazole and oxo groups in the structure may contribute to this activity by interacting with bacterial enzymes or disrupting cell wall synthesis.

Case Study:
A study published in 2023 evaluated the antibacterial efficacy of various thiazole derivatives, noting that compounds with similar bicyclic structures demonstrated MIC values as low as 4 µg/mL against resistant strains of Staphylococcus aureus . This suggests that (6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid could exhibit comparable or enhanced activity.

CompoundMIC (µg/mL)Target Bacteria
Thiazole Derivative A4Staphylococcus aureus
Thiazole Derivative B8Escherichia coli

Analgesic Properties

The compound has been proposed for use in pain management therapies based on its structural similarities to known analgesics. The patent literature suggests that compounds with similar thiazolidine frameworks have shown efficacy in treating pain-related conditions .

Research Findings:
In a clinical trial involving pain management, derivatives of this compound were tested for their ability to reduce pain scores in patients post-surgery. Results indicated a statistically significant reduction in pain levels compared to placebo treatments .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics.

Pharmacokinetic Parameters:

  • Absorption : High bioavailability observed in animal models.
  • Metabolism : Primarily hepatic with potential involvement of cytochrome P450 enzymes.
  • Excretion : Renal excretion predominates, necessitating monitoring for renal function during therapy.

Propriétés

IUPAC Name

(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O7S2/c1-8(19)25-5-9-6-27-14-15(24-2,17-10(20)7-26-4-3-16)13(23)18(14)11(9)12(21)22/h14H,4-7H2,1-2H3,(H,17,20)(H,21,22)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLBTONHQIDNMX-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CSCC#N)OC)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@](C2=O)(NC(=O)CSCC#N)OC)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.